molecular formula C14H11N3 B7627562 6-Quinolin-6-ylpyridin-3-amine

6-Quinolin-6-ylpyridin-3-amine

Cat. No.: B7627562
M. Wt: 221.26 g/mol
InChI Key: OCIVBGOLIMGFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Quinolin-6-ylpyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as QPA and has a molecular formula of C14H10N3.

Scientific Research Applications

QPA has shown potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. QPA has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models of arthritis. Additionally, QPA has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

Mechanism of Action

The mechanism of action of QPA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and inflammation. QPA has been found to bind to the active site of these enzymes, preventing them from carrying out their normal function.
Biochemical and Physiological Effects:
QPA has been found to have a range of biochemical and physiological effects. In animal models, QPA has been found to reduce the levels of pro-inflammatory cytokines, which are involved in the development of inflammation. QPA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

QPA has several advantages for use in lab experiments, including its easy synthesis and potential applications in various research fields. However, there are also limitations to its use, such as its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on QPA. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to study its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of QPA and its biochemical and physiological effects.

Synthesis Methods

The synthesis of QPA involves the reaction of 6-aminoquinoline with 3-bromopyridine in the presence of a palladium catalyst. This reaction results in the formation of QPA as a yellow solid. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.

Properties

IUPAC Name

6-quinolin-6-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-12-4-6-14(17-9-12)11-3-5-13-10(8-11)2-1-7-16-13/h1-9H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIVBGOLIMGFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NC=C(C=C3)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.